molecular formula C18H21NO2S B2833497 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide CAS No. 2035007-74-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide

Cat. No. B2833497
CAS RN: 2035007-74-8
M. Wt: 315.43
InChI Key: RTXNYSIMCBWHRN-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key component of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide, has been a topic of interest in recent years . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed .


Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Scientific Research Applications

Antifungal and Plant Immunity Stimulation

  • Cinnamamide derivatives have shown promising antifungal activities and the ability to stimulate plant innate immunity. A study highlighted the synthesis and evaluation of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives, where some compounds exhibited significant in vivo antifungal activities and stimulated defense-related gene expression in plants, indicating their potential as fungicide candidates with both direct fungicidal activity and systemic acquired resistance stimulation abilities Lai Chen et al., 2019.

Neurological Disorder Treatments

  • Cinnamamide scaffolds have been incorporated into numerous organic compounds with therapeutic potential against central and peripheral nervous system disorders. These derivatives have shown varied pharmacological activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. The diverse activities observed suggest the potential for cinnamamide derivatives in treating a wide range of neurological conditions A. Gunia-Krzyżak et al., 2015.

Antioxidant and Anti-inflammatory Effects

  • The antioxidant properties of cinnamamide derivatives have been explored, with some compounds showing excellent lipid peroxidation inhibitory activities. This suggests their potential use as antioxidants in various applications, including as dietary supplements or in cosmetic formulations to protect against oxidative damage Tae-Souk Kang et al., 2008.

Atopic Dermatitis Treatment

  • Research on cinnamamides' effects on atopic dermatitis (AD) indicated that these compounds could significantly ameliorate symptoms of AD by suppressing serum immunoglobulin levels, expression of T-helper cytokines, and interleukin-4 in CD4+ cells. This suggests cinnamamides could be promising agents in the treatment of AD Eun‐Ju Choi et al., 2019.

Serotonin Antagonism

  • Cinnamamides with aminoalkyl groups have been explored as structural analogs of serotonin, acting as antagonists. This research provides insights into the potential of cinnamamides in modulating serotonin-related physiological and psychological processes, which could be beneficial in developing new treatments for conditions associated with serotonin dysregulation R. Dombro et al., 1964.

properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-13-11-16(17-7-4-14-22-17)10-12-19-18(21)9-8-15-5-2-1-3-6-15/h1-9,14,16,20H,10-13H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNYSIMCBWHRN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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